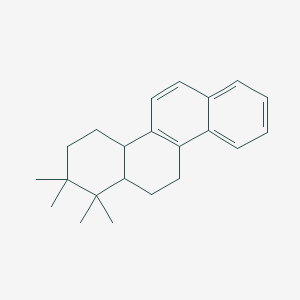
1,1,2,2-Tetramethyl-1,2,3,4,4A,11,12,12A-octahydrochrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetramethyl-1,2,3,4,4A,11,12,12A-octahydrochrysene is a synthetic organic compound with the molecular formula C22H28 It is a derivative of chrysene, characterized by the presence of four methyl groups and a partially hydrogenated structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetramethyl-1,2,3,4,4A,11,12,12A-octahydrochrysene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate is then subjected to further cyclization and hydrogenation steps to achieve the desired octahydrochrysene structure.
Industrial Production Methods
Industrial production of this compound may involve the use of catalysts such as aluminum chloride or phosphoric acid to facilitate the cyclization and hydrogenation reactions. The process is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2-Tetramethyl-1,2,3,4,4A,11,12,12A-octahydrochrysene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Further hydrogenation can lead to more saturated derivatives.
Substitution: Halogenation or alkylation reactions can introduce new substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetramethyl-1,2,3,4,4A,11,12,12A-octahydrochrysene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetramethyl-1,2,3,4,4A,11,12,12A-octahydrochrysene involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: Similar in structure but with different functional groups and applications.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Another related compound with distinct properties.
1,1,4,7-Tetramethyl-1a,2,3,4,4a,5,6,7b-octahydro-1H-cyclopropa[e]azulene: Shares some structural similarities but differs in its chemical behavior.
Uniqueness
1,1,2,2-Tetramethyl-1,2,3,4,4A,11,12,12A-octahydrochrysene is unique due to its specific arrangement of methyl groups and hydrogenated structure, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
112719-50-3 |
|---|---|
Molekularformel |
C22H28 |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
1,1,2,2-tetramethyl-3,4,4a,11,12,12a-hexahydrochrysene |
InChI |
InChI=1S/C22H28/c1-21(2)14-13-19-18-10-9-15-7-5-6-8-16(15)17(18)11-12-20(19)22(21,3)4/h5-10,19-20H,11-14H2,1-4H3 |
InChI-Schlüssel |
GDMGVQDVEJUHIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2C(C1(C)C)CCC3=C2C=CC4=CC=CC=C34)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



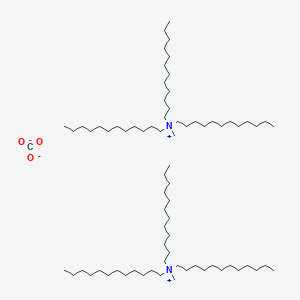

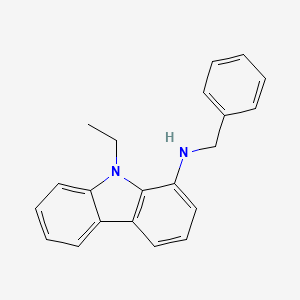
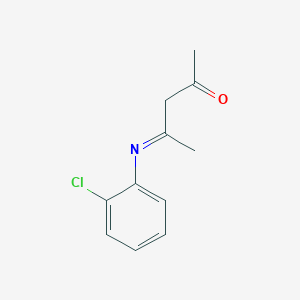
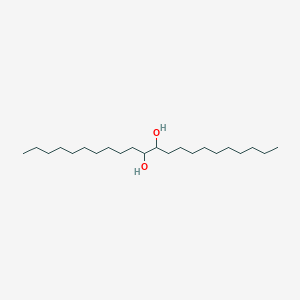
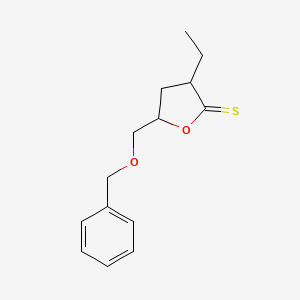

![1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14316455.png)
![2-Phenyl-6,7,8,9-tetrahydrocycloocta[b]pyridin-10(5H)-one](/img/structure/B14316467.png)
![1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14316474.png)


![2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14316488.png)
